2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan
CAS No.: 887355-27-3
Cat. No.: VC20747386
Molecular Formula: C23H17NO6S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan - 887355-27-3](/images/no_structure.jpg)
CAS No. | 887355-27-3 |
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Molecular Formula | C23H17NO6S |
Molecular Weight | 435.5 g/mol |
IUPAC Name | 2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid |
Standard InChI | InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29) |
Standard InChI Key | KZTGHIUDKVKTQY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Canonical SMILES | C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Chemical Properties and Structure
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan (CAS 887355-27-3) is a complex organic compound with a molecular formula of C23H17NO6S and a molecular weight of 435.5 g/mol. The structural backbone of this compound integrates the fluorescein moiety with a thiol-terminated side chain via an amide linkage. This unique structure enables its dual functionality as both a fluorophore and a reactive labeling agent.
The chemical structure can be represented by the SMILES notation: c1cc(c(cc1NC(=O)CCS)C(=O)O)c2c3ccc(cc3oc-4cc(=O)ccc24)O . This representation illustrates the compound's complex aromatic structure with the fluorescein core and the mercaptan side chain. The presence of a carboxylic acid group, hydroxyl groups, and the terminal thiol creates a versatile chemical platform for various interactions with biomolecules.
Physical Properties
The physical characteristics of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan are essential for understanding its behavior in experimental settings. The compound exhibits notable thermal stability with a high flash point and decomposition temperature.
Table 1: Physical Properties of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan
Property | Value |
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Flash Point | 444.9±34.3 °C |
Melting Point | >200°C (decomposition) |
Boiling Point | 812.0±65.0 °C at 760 mmHg |
Polarizability | 45.2±0.5 10^-24 cm³ |
Density | 1.5±0.1 g/cm³ |
Vapor Pressure | 0.0±3.1 mmHg at 25°C |
Solubility | Slightly soluble in DMF and DMSO |
These physical properties highlight the compound's stability under standard laboratory conditions while indicating appropriate solvents for its use in experimental procedures . The relatively high melting and boiling points suggest a stable compound suitable for various research applications without concerns about thermal degradation under normal laboratory conditions.
Applications in Analytical Chemistry
In analytical chemistry, 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan serves as a powerful derivatization reagent, particularly in capillary electrophoresis. Derivatization with this compound enhances the separation and detection of analytes by improving their fluorescent properties, which is especially valuable when working with compounds that have poor inherent fluorescence.
Fluorescent Properties
The fluorescent properties of this compound are fundamental to its utility in analytical applications. It exhibits absorption at approximately 492 nm and emission at about 515 nm. This spectral profile places it in an optimal range for many standard fluorescence detection systems, making it compatible with common laboratory equipment without requiring specialized detection apparatus.
The quantum yield and fluorescence intensity of the compound provide sensitive detection capabilities in analytical methods. When coupled with biomolecules or other analytes of interest, the resulting fluorescent conjugates can be detected at very low concentrations, enhancing the sensitivity of analytical techniques.
Derivatization Applications
As a derivatization agent, 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan offers several advantages:
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It provides a fluorescent tag that enhances detection sensitivity for non-fluorescent analytes
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The thiol group allows for selective conjugation chemistry with specific functional groups
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The resulting derivatives exhibit improved separation characteristics in capillary electrophoresis
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The fluorescein component provides strong fluorescence signals that improve detection limits
These properties make the compound particularly valuable in trace analysis and the study of complex biological mixtures where detection sensitivity is paramount.
Biochemical Research Applications
The applications of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan in biochemical research are diverse and significant, stemming from its unique combination of fluorescent properties and chemical reactivity.
Protein and Peptide Labeling
The thiol group of this compound enables selective labeling of proteins and peptides, particularly those containing accessible cysteine residues or other thiol-reactive sites. This selective labeling capability allows researchers to:
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Track protein localization within cells
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Monitor protein-protein interactions in real-time
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Study protein folding and conformational changes
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Analyze protein dynamics in living systems
The fluorescent nature of the labeled proteins provides a non-invasive means to visualize these biological processes without significantly altering their natural behavior.
Cellular Visualization Techniques
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan plays a crucial role in various cellular visualization techniques:
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Fluorescence microscopy: The compound enables high-contrast imaging of labeled biomolecules within cellular structures
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Flow cytometry: Labeled proteins can be quantitatively analyzed in cell populations
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Time-lapse imaging: The stability of the fluorophore allows for extended observation of dynamic cellular processes
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FRET (Förster Resonance Energy Transfer) studies: When paired with compatible fluorophores, it can be used to measure molecular proximity and interactions
These applications make the compound an essential tool for researchers investigating cellular mechanisms and dynamic biological processes at the molecular level.
Comparative Analysis
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan possesses distinctive characteristics that differentiate it from similar compounds in biochemical research.
Unique Features
Several features set this compound apart from other fluorescent labeling agents:
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Dual functionality: The combination of fluorescent properties with thiol reactivity in a single molecule
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Selective reactivity: The thiol group provides specificity for certain biomolecular targets
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Spectral characteristics: The fluorescein component offers well-characterized fluorescence parameters compatible with standard detection systems
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Stability: The compound demonstrates good stability under typical laboratory conditions when properly stored
These unique characteristics make 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan particularly valuable in research applications where both fluorescent detection and selective labeling are required.
Applications Compared to Similar Compounds
While several compounds share structural or functional similarities with 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan, its specific combination of properties makes it particularly suited for certain applications:
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Compared to simple fluorescein derivatives, the added thiol group provides targeted reactivity
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Unlike maleimide-based fluorescent tags, the mercaptan group offers different reactivity profiles with certain biomolecules
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The particular spectral characteristics enable compatibility with common fluorescence detection systems
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Its solubility profile (slightly soluble in DMF and DMSO) makes it suitable for certain experimental conditions where these solvents are preferred
This combination of features creates a niche for this compound in specific research applications where its particular properties are advantageous.
Research Considerations
For researchers working with 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan, several practical considerations should be kept in mind.
Experimental Design
When incorporating this compound into experimental protocols, researchers should consider:
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Solubility limitations: As it is only slightly soluble in DMF and DMSO, stock solution preparation may require careful optimization
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Potential for non-specific binding: The reactive thiol group may interact with unexpected targets in complex biological samples
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Fluorescence quenching: Environmental factors such as pH, ionic strength, or the presence of certain metal ions may affect fluorescence properties
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Stability during experimental timeframes: While stable under proper storage, working solutions may have limited shelf-life
These considerations help ensure experimental success and data reliability when working with this compound.
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